4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-chlorophenyl group, a 3-(dimethylamino)propyl chain, and a 4-methoxybenzo[d]thiazol-2-yl moiety. Its molecular formula is C₂₁H₂₃ClN₄O₂S₂, with a molecular weight of 463.0 . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(21)11-9-14)20-22-18-16(26-3)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJSNTPCSWLZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, a complex organic compound, exhibits significant biological activity that has garnered attention in medicinal chemistry. Its structure integrates various pharmacophores, indicating potential multifaceted mechanisms of action. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 496.47 g/mol. The compound features several key functional groups:
- Chloro group : Enhances lipophilicity and may influence receptor interactions.
- Dimethylamino propyl chain : Contributes to the compound's basicity and potential interactions with biological targets.
- Methoxybenzo[d]thiazole moiety : Implicated in diverse biological activities, particularly in cancer treatment.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR signaling pathways, which are crucial for many physiological processes .
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions .
Pharmacological Studies
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues and their molecular characteristics:
Functional and Pharmacological Insights
- Impact of Benzothiazole Substitution: The 4-methoxybenzo[d]thiazol-2-yl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as benzothiazoles are known for their affinity to biological targets .
Role of Halogen Substituents :
Chlorine (target compound) increases molecular weight and lipophilicity compared to fluorine (423.9 Da, C₂₀H₂₃ClFN₃O₂S ), which may influence membrane permeability and metabolic stability .- Dimethylaminopropyl Chain: This moiety is conserved across analogues and contributes to basicity, facilitating salt formation (e.g., hydrochloride) and improving aqueous solubility .
- Biological Activity: The simplified analogue 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (15) demonstrated activation of soluble guanylate cyclase (sGC), a key enzyme in vasodilation pathways .
Q & A
Basic Synthesis: What is the standard synthetic route for this compound?
The synthesis typically involves multi-step reactions, including amidation, cyclization, and salt formation. For example:
- Amide coupling : React 4-chlorobenzoic acid derivatives with amines (e.g., 3-(dimethylamino)propylamine) using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF or DMSO) to form the benzamide core .
- Thiazole formation : Introduce the 4-methoxybenzo[d]thiazol-2-yl group via cyclization of thiourea intermediates with α-halo ketones under reflux conditions in ethanol or DMSO .
- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water mixture) and crystallize .
Key validation : Monitor reaction progress via TLC or HPLC; confirm purity (>95%) using HPLC and structural integrity via H/C NMR .
Advanced Synthesis: How can coupling efficiency between the benzamide and thiazole moieties be optimized?
Optimization strategies include:
- Solvent selection : Use high-polarity solvents (e.g., DMSO) to enhance solubility of intermediates, as demonstrated in hydrazide cyclization reactions .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions, analogous to methods used in thiazole-triazole hybrid synthesis .
- Temperature control : Reflux at 80–100°C for 4–18 hours, depending on reactant stability, to maximize yield .
Troubleshooting : If yields are low (<50%), consider alternative protecting groups (e.g., Boc for amines) or pre-activate carboxyl groups using chloroformate derivatives .
Basic Characterization: Which spectroscopic methods are critical for structural confirmation?
- H/C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, dimethylamino at δ 2.2–2.5 ppm) and carbon signals (e.g., carbonyl at ~165 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm) and thiazole C-N vibrations (~1500 cm) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Reference data : Compare experimental NMR shifts with computed spectra (e.g., using ChemDraw) to resolve ambiguities .
Advanced Characterization: How to address discrepancies between theoretical and experimental NMR data?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Elemental analysis : Verify C/H/N/S ratios (±0.3% deviation) to rule out impurities .
- Tautomerism checks : For thiazole derivatives, assess possible keto-enol equilibria via variable-temperature NMR .
Case study : In thiazole-triazole hybrids, unexpected downfield shifts in H NMR were attributed to intramolecular hydrogen bonding, resolved via NOESY .
Basic Biological Activity: What are potential biological targets for this compound?
- Enzyme inhibition : Analogous compounds (e.g., trifluoromethyl-pyridinyl benzamides) target bacterial enzymes like acyl carrier protein synthase (AcpS), critical for fatty acid biosynthesis .
- Antimicrobial assays : Screen against Gram-positive/negative bacteria using MIC assays (e.g., 1–256 µg/mL range) .
Mechanistic insight : Hydrophobic substituents (e.g., 4-chlorophenyl) enhance membrane penetration, while the thiazole moiety chelates metal ions in enzyme active sites .
Advanced Biological Studies: How to design a target-specific enzyme inhibition assay?
- Recombinant enzyme expression : Clone and purify target enzymes (e.g., AcpS) from E. coli or S. aureus .
- Kinetic assays : Measure IC values using NADH-coupled assays or fluorescence polarization .
- Mutagenesis : Validate binding specificity by testing against enzyme mutants (e.g., active-site cysteine-to-alanine substitutions) .
Data interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Data Contradiction: How to resolve conflicting elemental analysis results?
- Repeat synthesis : Ensure stoichiometric ratios (e.g., 1:1 for HCl salt) and exclude hygroscopic impurities .
- Alternative techniques : Use X-ray crystallography to confirm molecular geometry or HRMS for exact mass validation .
Example : In thiazole derivatives, a 0.5% deviation in carbon content was traced to incomplete crystallization; recrystallization from ethanol/water resolved the issue .
Reaction Mechanism: What pathways govern its chemical reactivity?
- Nucleophilic substitution : Chlorine at the 4-position of benzamide undergoes displacement with amines or thiols in polar aprotic solvents .
- Oxidation : The thiazole sulfur may oxidize to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .
Advanced analysis : Use DFT calculations (e.g., Gaussian) to model transition states or isotopic labeling (O in amides) to track reaction pathways .
Stability Studies: How to assess shelf-life under varying conditions?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- Analytical monitoring : Quantify degradation products (e.g., hydrolyzed amides) via UPLC-MS .
Key finding : Hydrochloride salts generally exhibit higher stability than free bases in aqueous buffers (pH 4–6) .
Advanced Applications: How to explore its use in peptidomimetics or metal complexes?
- Peptidomimetic design : Replace peptide bonds with thiazole rings; assess protease resistance via trypsin/chymotrypsin assays .
- Metal chelation : Screen for coordination with Cu(II)/Zn(II) using UV-Vis titration (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
Case study : Thiazole-crown ether hybrids showed enhanced ionophoric activity in membrane transport assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
